molecular formula C12H13N5S B11854233 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

Cat. No.: B11854233
M. Wt: 259.33 g/mol
InChI Key: OCZAENCFGWVGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This hybrid molecule incorporates two privileged pharmacophores—the imidazo[1,2-a]pyridine and the 2-hydrazinylthiazole—linked into a single scaffold. The imidazo[1,2-a]pyridine moiety is a common structural feature in several clinically used drugs, underscoring its pharmacological relevance. The presence of the hydrazineyl functional group is a key structural feature, as it can enhance the molecule's ability to interact with biological targets and is frequently found in compounds with demonstrated biological activity . This compound is designed based on the molecular hybridization approach, a strategy used to combine distinct bioactive motifs to create new chemical entities with potentially enhanced or dual mechanisms of action . Primary research applications for this compound and its structural analogues are in the fields of infectious disease and antimicrobial research. Specifically, closely related hydrazineyl-linked imidazo[1,2-a]pyrimidine-thiazole hybrids have demonstrated potent in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv strain, with minimum inhibitory concentration (MIC) values as low as 1.6 μg mL−1 . Furthermore, such thiazole-hydrazine derivatives are frequently investigated for their broad-spectrum antibacterial properties against various Gram-positive and Gram-negative bacterial strains, as well as for antifungal and antioxidant activities . Researchers value this compound as a key intermediate or target molecule for synthesizing new libraries of heterocyclic compounds and for evaluating their biological potential through in vitro assays and computational studies like molecular docking and ADME prediction . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

[4-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C12H13N5S/c1-7-3-4-10-14-8(2)11(17(10)5-7)9-6-18-12(15-9)16-13/h3-6H,13H2,1-2H3,(H,15,16)

InChI Key

OCZAENCFGWVGIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2C3=CSC(=N3)NN)C)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves multicomponent reactions. . The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Imidazo[1,2-a]pyridine Position) Molecular Formula Molecular Weight Key Functional Groups Reported Activity
4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole (Target) 2,6-dimethyl Not explicitly given* ~286.33 (est.) Hydrazinylthiazole Inference from analogs
4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole 6-Bromo, 2,8-dimethyl C₁₂H₁₂BrN₅S 338.23 Bromo, hydrazinylthiazole Not specified
4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole 6-Bromo, 2-methyl, 8-nitro C₁₁H₉BrN₆O₂S 369.20 Bromo, nitro, hydrazinylthiazole Not specified
2-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid 2,6-dimethyl C₁₁H₁₂N₂O₂ 204.23 Carboxylic acid Solubility/ionization studies

Notes:

  • Nitro groups (e.g., ) may confer electron-withdrawing effects, influencing reactivity or metabolic stability.
  • Hydrazine vs. Carboxylic acid : The hydrazinyl group in the target compound contrasts with the carboxylic acid in , which impacts ionization (e.g., pKa) and solubility.

Pyrazoline-Linked Imidazo[1,2-a]pyridine Derivatives

Compounds such as 3h and 4a–h (e.g., 3-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-N-substituted-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) feature a pyrazoline ring instead of thiazole . These derivatives exhibit potent inhibition of STAT3 phosphorylation in breast cancer cells (IC₅₀ values in low micromolar range) . Key differences include:

  • Bioactivity : Pyrazoline derivatives show direct anticancer activity via STAT3 pathway modulation, whereas hydrazinylthiazole activity remains inferred.
  • Synthetic Routes : Pyrazolines are synthesized via chalcone intermediates and hydrazine hydrate cyclization , whereas thiazole derivatives likely involve Hantzsch thiazole synthesis.

Antitubercular Imidazo[1,2-a]pyridine Carboxylates

Compared to the hydrazinylthiazole target:

  • Functional Groups : Carboxylates enhance solubility but may limit blood-brain barrier penetration.

Biological Activity

4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a heterocyclic compound that integrates both imidazo[1,2-a]pyridine and thiazole moieties. This unique structure endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Research has indicated potential applications in anticancer, antimicrobial, and anti-inflammatory therapies.

The molecular formula of 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is C12H13N5S with a molecular weight of 259.33 g/mol. Its IUPAC name is [4-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine. The compound's unique structural features are critical for its biological activity.

PropertyValue
Molecular FormulaC12H13N5S
Molecular Weight259.33 g/mol
IUPAC Name[4-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine
InChI KeyOCZAENCFGWVGIH-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole. In vitro assays against human cancer cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma) demonstrated significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values indicate promising potency:

  • HCT-116 Cell Line :
    • Compound 4h : IC50 = 2.17 ± 0.83 µM (better than Harmine)
    • Compound 4c : Comparable activity to Harmine (IC50 = 2.40 ± 0.12 µM)

These results suggest that modifications to the thiazole structure can enhance anticancer activity by improving interactions with cellular targets .

Antimicrobial Activity

Compounds containing thiazole and imidazo[1,2-a]pyridine moieties have been associated with antimicrobial properties. The mechanism of action may involve the inhibition of bacterial growth through disruption of cellular processes or interference with metabolic pathways .

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation in various models. In vitro studies demonstrated that derivatives of thiazoles exhibit significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like diclofenac sodium . This activity may be attributed to the ability to modulate inflammatory pathways effectively.

The biological activity of 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could affect receptors that mediate inflammatory responses.

These interactions lead to altered cellular signaling pathways that promote apoptosis in cancer cells and reduce inflammatory responses .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Study on Anticancer Activity :
    • A study evaluated a series of imidazo[1,2-a]pyridine derivatives for anticancer activity against multiple cell lines.
    • Results indicated that compounds similar to 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole exhibited significant cytotoxicity with IC50 values ranging from low micromolar concentrations .
  • Study on Anti-inflammatory Effects :
    • Research demonstrated that derivatives showed potent anti-inflammatory activity in vitro.
    • Compounds were tested against nitric oxide production in macrophages, revealing a dose-dependent reduction in inflammation markers .

Q & A

Q. What are the standard synthetic routes for 4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step heterocyclic coupling reactions. A general approach includes:

  • Step 1 : Formation of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine derivatives with α-haloketones under reflux in ethanol or acetic acid .
  • Step 2 : Introduction of the thiazole-hydrazine moiety through nucleophilic substitution or cyclization. For example, hydrazine derivatives may react with thioamide intermediates at controlled pH (5–7) and temperatures (60–80°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the final product . Key variables : Reaction time (4–12 hours), solvent polarity, and catalyst selection (e.g., glacial acetic acid for protonation) significantly impact yields (reported 45–70%) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the imidazo[1,2-a]pyridine and thiazole-hydrazine moieties. Key signals include:
  • Imidazo[1,2-a]pyridine: Aromatic protons at δ 7.2–8.5 ppm and methyl groups at δ 2.4–2.6 ppm.
  • Thiazole-hydrazine: NH2_2 protons at δ 4.5–5.5 ppm (exchangeable with D2_2O) .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ ion) with <2 ppm error .
    • HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) ensures ≥95% purity for biological assays .

Q. What preliminary biological screening strategies are recommended for this compound?

  • In vitro assays : Prioritize kinase inhibition (e.g., EGFR, Aurora kinases) due to structural similarities to imidazo[1,2-a]pyridine-based inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can conflicting data in biological activity between structural analogs be resolved?

Contradictions (e.g., varying IC50_{50} values in kinase assays) may arise from:

  • Structural variations : Compare substituent effects (e.g., methyl vs. phenyl groups on the imidazo[1,2-a]pyridine ring) using QSAR models .
  • Assay conditions : Validate protocols by standardizing ATP concentrations (10–100 µM) and incubation times .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .

Q. What strategies optimize the synthetic route for scalability while maintaining purity?

  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling to reduce byproducts .
  • Solvent optimization : Replace ethanol with DMF or THF for better solubility of intermediates .
  • Process controls : Implement in-line FTIR to monitor reaction progression and automate pH adjustments .

Q. How do electronic and steric effects of substituents influence the compound’s pharmacological profile?

  • Electron-withdrawing groups (e.g., -NO2_2) on the thiazole ring enhance kinase inhibition but reduce solubility.
  • Steric hindrance : Bulky groups at the 2,6-dimethyl position on the imidazo[1,2-a]pyridine improve selectivity for hydrophobic binding pockets . Methodology : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and correlate with experimental IC50_{50} values .

Q. What experimental designs are robust for assessing structure-activity relationships (SAR)?

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., -CH3_3, -OCH3_3, -Cl) at the 4-position of the thiazole ring .
  • High-throughput screening : Employ 96-well plates for parallel testing of analogs against multiple kinase targets .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., EGFR) to identify key binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.